Senkyunolide-H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

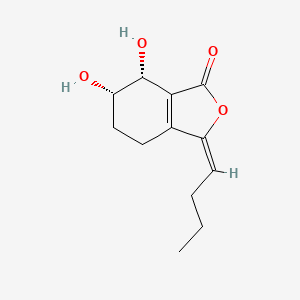

Senkyunolide-H is a natural phthalide compound predominantly found in the traditional Chinese medicinal plant Ligusticum chuanxiong. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Senkyunolide-H can be synthesized through various chemical routes. One common method involves the extraction from Ligusticum chuanxiong using organic solvents followed by purification processes such as chromatography . The synthetic route typically involves the cyclization of precursor molecules under controlled conditions to form the phthalide structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant sources. The process includes:

Harvesting: Collecting the plant material.

Extraction: Using solvents like ethanol or methanol to extract the active compounds.

Purification: Employing techniques such as high-performance liquid chromatography to isolate this compound.

Drying and Packaging: The purified compound is then dried and packaged for further use.

Analyse Chemischer Reaktionen

Types of Reactions: Senkyunolide-H undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the phthalide ring, potentially enhancing its biological activity.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have different pharmacological properties.

Substitution: Various substituents can be introduced into the phthalide ring to create derivatives with potentially improved efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Senkyunolide H has shown promising results in protecting neuronal cells from injury, particularly in conditions like cerebral ischemia and oxidative stress.

1. Cerebral Ischemia:

Research indicates that Senkyunolide H can mitigate the effects of cerebral ischemic injury by regulating autophagy and apoptosis in neuronal cells. A study utilized rat models of cerebral ischemia and demonstrated that Senkyunolide H-loaded nanoparticles significantly reduced neurological deficits and neuronal apoptosis. The mechanism involves modulation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial in cell survival and apoptosis regulation .

2. Protection Against Oxidative Stress:

Another study explored the protective effects of Senkyunolide H on PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R). The findings revealed that Senkyunolide H activates the cAMP-PI3K/AKT signaling pathway, leading to enhanced cell survival and reduced injury from oxidative stress .

Anti-Inflammatory Properties

Senkyunolide H has also been noted for its anti-inflammatory effects, particularly in neuroinflammatory conditions.

1. Microglial Activation:

In a study focusing on lipopolysaccharide (LPS)-induced neuroinflammation, Senkyunolide H was found to inhibit microglial activation. This inhibition reduces the inflammatory response associated with neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain management .

2. Mechanistic Insights:

The anti-inflammatory action of Senkyunolide H is attributed to its ability to suppress pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. By reducing the activation of microglia, it helps alleviate symptoms associated with neuroinflammation .

Table 1: Summary of Key Studies on Senkyunolide H

Wirkmechanismus

Senkyunolide-H is often compared with other phthalides such as Senkyunolide-I, Senkyunolide-G, and Ligustilide. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and enhanced stability . This uniqueness contributes to its distinct pharmacological profile and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

- Senkyunolide-I

- Senkyunolide-G

- Ligustilide

- 3-Hydroxy-3-N-butylphthalide

Senkyunolide-H stands out among these compounds for its superior stability and bioavailability, making it a more viable candidate for therapeutic applications.

Eigenschaften

Molekularformel |

C12H16O4 |

|---|---|

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

(3E,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1 |

InChI-Schlüssel |

DQNGMIQSXNGHOA-GMUFXDHJSA-N |

Isomerische SMILES |

CCC/C=C/1\C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |

Kanonische SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Synonyme |

senkyunolide H |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.